2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide
Description
This compound features a propanamide backbone with a cyano group at position 2, a 2,5-dimethoxyphenyl substituent at position 3, and an N-(2-ethylphenyl) group.
Properties
IUPAC Name |
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-4-14-7-5-6-8-18(14)22-20(23)16(13-21)11-15-12-17(24-2)9-10-19(15)25-3/h5-10,12,16H,4,11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCIIZCHLJAFAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common methods include:
Nitrile Formation:
Amidation: The formation of the amide bond can be carried out using reagents like carbodiimides or through direct amidation reactions.
Substitution Reactions:
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation can convert the nitrile group to an amine or the amide group to an amine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide exerts its effects depends on its interaction with molecular targets. The cyano group can act as an electrophile, while the aromatic rings can participate in π-π interactions with proteins or other biomolecules. The compound may inhibit or activate specific enzymes, altering metabolic pathways and cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs
Key structural analogs are compared below based on substituents, synthesis, and applications:
Table 1: Comparative Analysis of Propanamide Derivatives
Key Observations :
- Electron-Withdrawing Groups: The target compound’s 2-cyano group distinguishes it from analogs like A4.14 (sulfamoyl) and compound 29 (thiadiazocin), which may alter binding affinity or metabolic stability .
- Synthetic Challenges : Low yields (e.g., 12% for compound 29 , 55% for A4.14 ) highlight difficulties in synthesizing propanamide derivatives with complex substituents.
Functional and Application Differences
- Therapeutic Potential: A4.14 demonstrated Rac1 inhibition, suggesting utility in bronchial or oncological pathologies . In contrast, the target compound lacks reported biological data.
- Pesticidal Analogs: lists chloroacetamides (e.g., alachlor, pretilachlor) as herbicides, but the target’s cyano group may reduce pesticidal activity due to altered electrophilicity .
- Synthetic Methods : The target compound’s analogs often require multi-step syntheses, such as Pd-catalyzed coupling (compound 3 ) or sulfonamide formation (A4.14 ), which may contribute to discontinuation due to cost or complexity.
Research Findings and Limitations
- Discontinuation : The target compound and its N-(o-tolyl) analog were discontinued by CymitQuimica, possibly due to synthetic inefficiency or insufficient activity .
- Structural Insights : The 2-ethylphenyl group may offer improved pharmacokinetics over o-tolyl (methyl group), but this remains untested.
- Gaps in Data : Molecular weight, solubility, and detailed spectroscopic data (e.g., $^{13}\text{C NMR}$) for the target compound are unavailable, limiting comparative analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
